![molecular formula C24H18N2O3S B2916644 1-benzyl-3-(4-methoxyphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 902496-49-5](/img/no-structure.png)

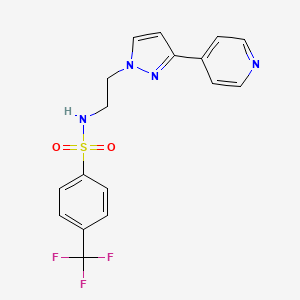

1-benzyl-3-(4-methoxyphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

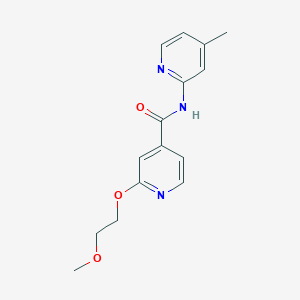

The compound “1-benzyl-3-(4-methoxyphenyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule. It is related to the compound “1-Benzyl-3-(4-methoxyphenyl)thiourea”, which has an empirical formula of C15H16N2OS and a molecular weight of 272.37 .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The related compound “1-Benzyl-3-(4-methoxyphenyl)thiourea” has a SMILES string of S=C(NCC1=CC=CC=C1)NC2=CC=C(OC)C=C2 , which provides some insight into its structure.Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis Techniques : A variety of synthesis techniques are employed to produce heterocycles like benzothienopyrimidine derivatives. Methods include high-temperature condensation and three-component condensation involving barbituric acid and aromatic aldehydes (Osyanin et al., 2014).

- Structural Analysis : Crystal structure analysis of related compounds, such as 1-[(Cyclopropylmethoxy)methyl]-6-(3,4-dimethoxybenzyl)-5-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, reveals insights into the molecular conformation and bonding characteristics (El‐Brollosy et al., 2012).

Potential Therapeutic Applications

- Antagonistic Activity : Certain benzothienopyrimidine derivatives exhibit potential as antagonists for specific receptors, such as the neuropeptide S receptor, which might have implications in therapeutic applications (Romeo et al., 1993).

- LHRH Receptor Antagonist : A derivative of benzothienopyrimidine demonstrated high binding affinity and antagonistic activity for the human luteinizing hormone-releasing hormone (LHRH) receptor, suggesting potential applications in treating sex-hormone-dependent diseases (Sasaki et al., 2003).

Other Applications

- Photochromic Properties : Certain benzothienopyrimidine derivatives have been studied for their photochromic properties, indicating potential applications in materials science and molecular switches (Uchida et al., 1998).

- Solid-State Fluorescence : Studies on compounds like benzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides reveal solid-state fluorescence properties, which might be useful in developing fluorescent materials or sensors (Yokota et al., 2012).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-benzyl-3-(4-methoxyphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 4-methoxybenzaldehyde with 2-aminothiophenol to form 4-methoxybenzylidene-2-aminothiophenol. This intermediate is then reacted with 2,3-dichloroquinoxaline to form 1-benzyl-3-(4-methoxyphenyl)benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, which is subsequently oxidized to form the final product.", "Starting Materials": [ "4-methoxybenzaldehyde", "2-aminothiophenol", "2,3-dichloroquinoxaline" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde with 2-aminothiophenol in the presence of a base to form 4-methoxybenzylidene-2-aminothiophenol.", "Step 2: Reaction of 4-methoxybenzylidene-2-aminothiophenol with 2,3-dichloroquinoxaline in the presence of a base to form 1-benzyl-3-(4-methoxyphenyl)benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione.", "Step 3: Oxidation of 1-benzyl-3-(4-methoxyphenyl)benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione to form the final product." ] } | |

CAS RN |

902496-49-5 |

Product Name |

1-benzyl-3-(4-methoxyphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione |

Molecular Formula |

C24H18N2O3S |

Molecular Weight |

414.48 |

IUPAC Name |

1-benzyl-3-(4-methoxyphenyl)-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C24H18N2O3S/c1-29-18-13-11-17(12-14-18)26-23(27)22-21(19-9-5-6-10-20(19)30-22)25(24(26)28)15-16-7-3-2-4-8-16/h2-14H,15H2,1H3 |

InChI Key |

QXYRQCCAODFFGJ-UHFFFAOYSA-N |

SMILES |

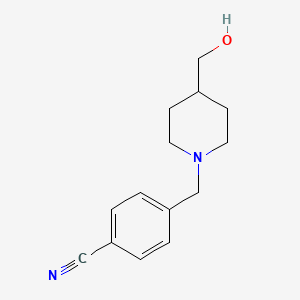

COC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4S3)N(C2=O)CC5=CC=CC=C5 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

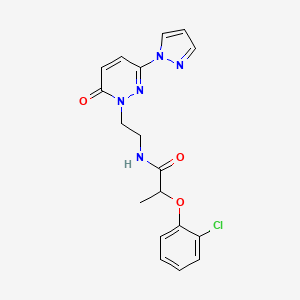

![N-(5-chloro-2-methoxyphenyl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2916563.png)

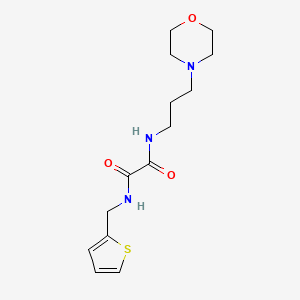

![2-chloro-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]acetamide](/img/structure/B2916577.png)

![2-[3-(2-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2916581.png)

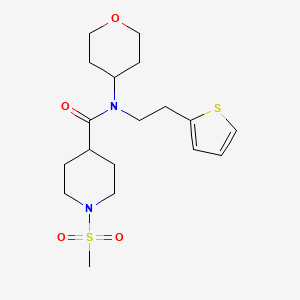

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-(isopropylsulfonyl)phenyl)methanone](/img/structure/B2916582.png)

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2916584.png)